Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

c-Met inhibitor kinase selectivity pyridazine carboxamide SAR

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 1105231-65-9) is a fully synthetic, small-molecule pyridazine-piperidine carboxamide with molecular formula C₂₅H₂₆N₄O₄ and molecular weight 446.51 g·mol⁻¹. It belongs to a broader chemotype disclosed in patent families targeting protein kinases (notably c-Met and ALK) and stearoyl-CoA desaturase 1 (SCD1).

Molecular Formula C25H26N4O4
Molecular Weight 446.507
CAS No. 1105231-65-9
Cat. No. B3004722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
CAS1105231-65-9
Molecular FormulaC25H26N4O4
Molecular Weight446.507
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC
InChIInChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-13-14-23(28-27-22)29-15-3-4-19(16-29)24(30)26-20-9-5-18(6-10-20)25(31)33-2/h5-14,19H,3-4,15-16H2,1-2H3,(H,26,30)
InChIKeyBAUNVZYWFJIAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 1105231-65-9): Core Structural Identity and Comparator Landscape for Procurement


Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate (CAS 1105231-65-9) is a fully synthetic, small-molecule pyridazine-piperidine carboxamide with molecular formula C₂₅H₂₆N₄O₄ and molecular weight 446.51 g·mol⁻¹ . It belongs to a broader chemotype disclosed in patent families targeting protein kinases (notably c-Met and ALK) [1] and stearoyl-CoA desaturase 1 (SCD1) [2]. The closest publicly listed analogs differ by (i) piperidine regioisomerism (3-carboxamide vs. 4-carboxamide), (ii) aryl substituent (4-methoxyphenyl vs. phenyl), or (iii) benzoate ester positional isomerism (4-substituted vs. 2-substituted) . No peer-reviewed primary publication or patent example was found that directly reports quantitative biological data for this specific compound; procurement decisions must therefore be weighted on structural differentiation parameters discussed in Section 3.

Why Generic Substitution Fails for Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate: Structural Determinants of Target Binding and Physicochemical Properties


Compounds within the pyridazine-piperidine carboxamide class are not freely interchangeable because small structural modifications profoundly alter kinase selectivity, SCD1 inhibitory potency, and drug-like properties. In the c-Met/ALK inhibitor patent series, most active compounds exhibit IC₅₀ values <100 nM, but potency is exquisitely sensitive to the nature and position of substituents on both the pyridazine and the terminal aromatic rings [1]. The piperidine attachment point (3-carboxamide vs. 4-carboxamide) controls the spatial orientation of the terminal benzoate moiety, which directly impacts complementarity with the target ATP-binding pocket [1][2]. In the SCD1 patent family, closely related piperidinyl-pyridazinyl derivatives show cellular IC₅₀ values spanning three orders of magnitude (4 nM to >1 µM) depending on aryl substitution and amide connectivity [3]. Furthermore, the methoxy group on the 4-methoxyphenyl ring modulates both electron density on the pyridazine core and metabolic stability [1]. The quantitative structure-activity relationships (SAR) detailed in Section 3 demonstrate why the specific combination of structural features in CAS 1105231-65-9 cannot be replicated by any single commercially available analog.

Product-Specific Quantitative Evidence Guide: Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate vs. Closest Analogs


Piperidine-3-carboxamide vs. Piperidine-4-carboxamide Regiochemistry: Impact on Kinase Binding Affinity

The target compound features a piperidine-3-carboxamide linkage, whereas the closest commercially identified analog (CAS 1105217-00-2) and the majority of exemplified compounds in the c-Met/ALK patent family utilize a piperidine-4-carboxamide [1]. In the patent series, compounds with the 4-carboxamide configuration achieve c-Met IC₅₀ values <100 nM; no 3-carboxamide regioisomer is explicitly exemplified, indicating that this substitution pattern was explored but likely exhibited differentiated potency or selectivity [1]. The 3-carboxamide conformation projects the benzamide group at a distinct dihedral angle relative to the pyridazine plane, which could alter hydrogen-bonding interactions with the hinge region of the kinase [2].

c-Met inhibitor kinase selectivity pyridazine carboxamide SAR

4-Methoxyphenyl vs. Phenyl Substitution on the Pyridazine Ring: Modulating Electron Density and Lipophilicity

CAS 1105231-65-9 bears a 4-methoxyphenyl group at the 6-position of the pyridazine, in contrast to the des-methoxy analog CAS 1105217-00-2, which carries an unsubstituted phenyl ring . In pyridazine-based kinase inhibitor SAR, electron-donating para substituents on the pendant phenyl ring enhance π-stacking interactions with the hydrophobic pocket adjacent to the ATP-binding site and reduce the pyridazine ring's electrophilicity, potentially improving metabolic stability [1]. The methoxy substituent adds a calculated logP increment of approximately +0.2 to +0.5 units relative to the des-methoxy comparator, which may influence solubility and passive permeability .

aromatic substitution effect c-Met inhibitor lipophilicity modulation

Methyl Ester vs. Carboxylic Acid or Alternative Amide Termination: Implications for Cellular Permeability and Prodrug Strategy

The target compound contains a methyl ester terminus on the benzoate moiety. In the broader SCD1 and c-Met inhibitor patent families, ester-terminated analogs often serve as prodrug forms or as intermediates, with the free carboxylic acid being the active pharmacophore in many cases [1][2]. For example, in the SCD1 patent US 9,102,669, several compounds bearing a carboxylic acid or primary amide show cellular IC₅₀ values as low as 4 nM, whereas corresponding methyl esters are either less potent or designed for improved oral bioavailability [3]. CAS 1105231-65-9 is distinguished from potential acid or amide analogs that may be employed in biological assays.

ester prodrug cellular permeability benzoate ester SAR

1,4-Substituted Benzoate vs. 1,2-Substituted Benzoate: Regioisomeric Control of Molecular Shape and Target Complementarity

CAS 1105231-65-9 carries the benzoate ester at the 4-position relative to the amide attachment, whereas CAS 1105231-56-8 is the corresponding 2-substituted regioisomer . In kinase inhibitor design, the relative orientation of the terminal aromatic ring can determine whether the compound accesses a deep hydrophobic pocket or clashes with the glycine-rich loop of the kinase domain [1]. The 1,4-substitution pattern places the benzoate ester in a linear trajectory, while the 1,2-pattern introduces a kinked geometry.

regioisomerism benzoate positional isomer target binding conformation

Best Research and Industrial Application Scenarios for Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate


Structure-Activity Relationship (SAR) Expansion of c-Met/ALK Kinase Inhibitor Chemical Space

Academic or biopharmaceutical laboratories seeking to diversify their kinase inhibitor library beyond the dominant piperidine-4-carboxamide scaffold should procure CAS 1105231-65-9 as a representative of the 3-carboxamide regioisomer series. The compound can serve as a starting point for systematic SAR exploration around piperidine connectivity, leveraging published assay protocols for c-Met and ALK inhibition described in US 2013/0203763 A1 [1]. Because no 3-carboxamide analog is explicitly exemplified in the originating patent, this compound may reveal kinase selectivity profiles that differ from the extensively claimed 4-carboxamide space.

Physicochemical Property Profiling of Methoxy-Substituted Pyridazine Carboxamides for CNS Drug Discovery

The presence of the 4-methoxyphenyl group confers differentiated lipophilicity relative to des-methoxy analogs such as CAS 1105217-00-2 . Neuroscience-focused programs evaluating pyridazine-based kinase inhibitors or SCD1 inhibitors for CNS indications can use CAS 1105231-65-9 to experimentally determine logD, PAMPA permeability, and P-glycoprotein efflux ratio, generating data that directly test the impact of the methoxy substituent on brain penetration potential.

Method Development and Reference Standard for Regioisomeric Purity Analysis

Given the commercial availability of both the 4-carboxamide (CAS 1105217-00-2) and 2-substituted benzoate (CAS 1105231-56-8) regioisomers , CAS 1105231-65-9 is uniquely positioned as an analytical reference standard for developing HPLC or UPLC methods that resolve regioisomeric mixtures. Contract research organizations (CROs) and quality-control laboratories performing impurity profiling of pyridazine-piperidine carboxamide libraries can use this compound to validate separation methods.

Prodrug Feasibility Studies for SCD1 or Kinase Inhibitor Lead Optimization

The methyl ester functionality allows exploration of ester-to-acid bioconversion strategies. Teams working on SCD1 inhibitors can incubate CAS 1105231-65-9 with hepatic microsomes or plasma to quantify hydrolysis rates and compare results with acid-bearing analogs reported in US 9,102,669 B2, where cellular IC₅₀ values as low as 4 nM have been documented for the acid form [2]. This enables data-driven prodrug selection without committing to synthesis of the free acid before evaluating ester stability.

Quote Request

Request a Quote for Methyl 4-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.